molecular formula C33H34N4O6 B1666254 Azelnidipine, (R)- CAS No. 722455-08-5

Azelnidipine, (R)-

Cat. No. B1666254
M. Wt: 582.6 g/mol
InChI Key: ZKFQEACEUNWPMT-MUUNZHRXSA-N
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Description

Azelnidipine, (R)-, is an L-type calcium channel blocker (CCB). Studies have shown that in patients with hypertension (HT) and heart failure preserved ejection fraction (HFpEF), azelnidipine improved the severity of HF and cardiac sympathetic nerve activity compared with cilnidipine, an N-type CCB (Cat#326734).

Scientific Research Applications

Clinical Use in Hypertension Treatment

Azelnidipine is noted for its effectiveness in treating hypertension, particularly among Chinese patients. Clinical studies indicate it produces a significant reduction in blood pressure, comparable to other antihypertensive drugs, and possesses additional cardiovascular protective effects, such as antioxidative action and improvement in systolic and diastolic function (Chen et al., 2015).

Inhibitory Effects on Sympathetic Nerve Activity

Research has shown that azelnidipine attenuates cardiovascular and sympathetic responses to stress in genetically hypertensive rats, suggesting its potential for inhibiting sympathetic nerve activity, which could be beneficial in treating hypertension and related conditions (Nakamoto et al., 2007).

Antioxidant Effects

Azelnidipine has demonstrated potent antioxidative effects in cultured human arterial endothelial cells under oxidative stress, suggesting its clinical benefits in treating hypertension with minimal side effects (Shinomiya et al., 2004).

Impact on Glucose Tolerance

Studies indicate that azelnidipine could improve insulin resistance and glucose tolerance, potentially making it a suitable treatment option for hypertensive patients with metabolic disorders, including glucose intolerance (Shimada et al., 2015).

Role in Myocardial Protection

Azelnidipine has shown effectiveness in protecting myocardium in hyperglycemia-induced cardiac damage, suggesting its potential use in diabetic patients with cardiac complications (Kain et al., 2010).

Effects on Hemodynamics and Renal Sympathetic Nerve Activity

Azelnidipine has been found to influence systemic hemodynamics and renal sympathetic nerve activity in hypertensive rats, offering insights into its potential benefits in managing hypertension without eliciting sympathetic nerve activation (Shokoji et al., 2005).

properties

CAS RN

722455-08-5

Product Name

Azelnidipine, (R)-

Molecular Formula

C33H34N4O6

Molecular Weight

582.6 g/mol

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4R)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1

InChI Key

ZKFQEACEUNWPMT-MUUNZHRXSA-N

Isomeric SMILES

CC1=C([C@H](C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azelnidipine, (R)-
Reactant of Route 2
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